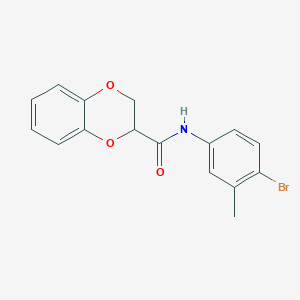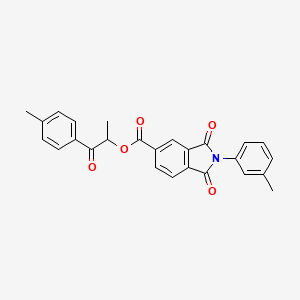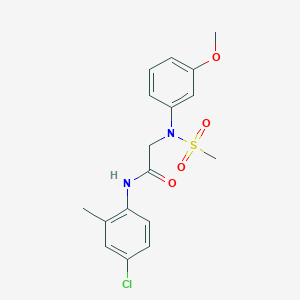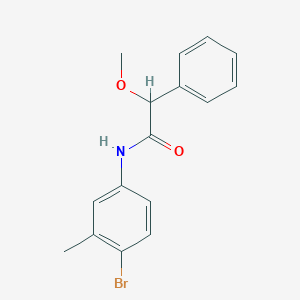![molecular formula C20H22N2O3 B3935243 (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3935243.png)
(2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone
説明
(2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone, also known as DNP, is a chemical compound that has been widely studied for its potential applications in scientific research. DNP is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 332.38 g/mol.
作用機序
The mechanism of action of (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. This compound has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. It has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This can lead to DNA damage and cell death. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the maintenance of tissue homeostasis.
実験室実験の利点と制限
One advantage of using (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone in lab experiments is its broad spectrum of activity against various microorganisms, making it a versatile tool for studying microbial biology. Additionally, this compound has been shown to have low toxicity in mammalian cells, making it a safer alternative to other antimicrobial agents. However, one limitation of using this compound in lab experiments is its potential for off-target effects, as it can inhibit the activity of key cellular enzymes and proteins.
将来の方向性
There are several future directions for research on (2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone. One area of interest is the development of new drugs and treatments based on the antimicrobial and antiviral properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy. Another area of interest is the development of new fluorescent probes based on the structure of this compound for the detection of metal ions in biological samples.
Conclusion
In conclusion, this compound is a promising compound that has been widely studied for its potential applications in scientific research. Its broad spectrum of activity against various microorganisms and low toxicity in mammalian cells make it a versatile tool for studying microbial biology. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development and cancer therapy.
科学的研究の応用
(2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has been widely studied for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and treatments. This compound has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions in biological samples.
特性
IUPAC Name |
(2,4-dimethylphenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-6-8-17(15(2)12-14)20(23)18-13-16(22(24)25)7-9-19(18)21-10-4-3-5-11-21/h6-9,12-13H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFALCLVYXLQWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B3935165.png)
![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B3935176.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3935185.png)
![1-{[6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B3935187.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-methyl-6-(2-methylbutyl)nicotinonitrile](/img/structure/B3935202.png)

![2-[(3-chlorobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B3935216.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B3935220.png)


![N-{2-[(3-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3935234.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B3935237.png)
![4-methyl-N-{2-[(4-morpholinylacetyl)amino]ethyl}benzamide](/img/structure/B3935249.png)